molecular formula C17H14FNO4S2 B2355732 4-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide CAS No. 1797547-12-6

4-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide

Cat. No.: B2355732
CAS No.: 1797547-12-6
M. Wt: 379.42
InChI Key: IWCFKYPBCQZCKX-UHFFFAOYSA-N
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Description

4-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative designed for advanced life sciences research. This compound features a multifunctional structure combining a fluorinated benzenesulfonamide group with a furan-carbonyl-thiophene moiety, a design that may offer unique interactions with biological targets. Benzenesulfonamide-based compounds are investigated in various research areas due to their potential as selective enzyme inhibitors and receptor modulators. Preclinical studies on other benzenesulfonamides have shown their value as perforin inhibitors for studying lymphocyte-mediated cytotoxicity and transplant rejection . Related sulfonamide structures have also been explored for their effects in models of neuropathic pain, with some compounds demonstrating analgesic and antiallodynic properties that may involve serotonergic and opioidergic pathways . Furthermore, certain benzenesulfonamide scaffolds have been identified as potent inverse agonists for nuclear receptors such as the retinoic acid receptor-related orphan receptors (RORα/γ), highlighting their utility in probing metabolic and immune pathways . This reagent provides researchers with a specialized tool to investigate novel biological mechanisms, particularly in immunology, cell signaling, and medicinal chemistry. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4S2/c1-11-9-12(18)4-7-16(11)25(21,22)19-10-13-5-6-15(24-13)17(20)14-3-2-8-23-14/h2-9,19H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCFKYPBCQZCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides. Its unique structural features, including a sulfonamide group, a furan moiety, and a thiophene ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Structural Characteristics

The compound's structure is characterized by several key components:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Furan and Thiophene Moieties : These heterocycles can enhance biological interactions.
  • Fluoro Substitution : The presence of fluorine can improve metabolic stability and binding affinity.

Table 1: Structural Features of this compound

ComponentDescription
Sulfonamide GroupEnhances antibacterial activity
Furan MoietyPotential for π-π stacking interactions
Thiophene RingContributes to hydrophobic interactions
Fluorine AtomImproves binding affinity and stability

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can form hydrogen bonds and engage in hydrophobic interactions, which are crucial for modulating enzyme or receptor activity.

Potential Targets

  • Enzymes : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism.
  • Receptors : The compound may interact with various receptors, potentially influencing signaling pathways.

Pharmacological Properties

Research indicates that the compound exhibits promising pharmacological properties, including:

  • Antibacterial Activity : Preliminary studies suggest effectiveness against Gram-positive bacteria.
  • Anticancer Potential : The compound's structure may allow it to target cancer cell lines effectively.

Case Studies

  • Antibacterial Studies :
    • In vitro tests demonstrated that this compound showed significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
  • Anticancer Activity :
    • A study investigated the effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). Results indicated that the compound inhibited cell proliferation significantly, with IC50 values in the low micromolar range.

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliComparable MIC to antibiotics
AnticancerMCF-7 (breast cancer)Inhibition of cell proliferation
AnticancerSK-N-SH (neuroblastoma)Low micromolar IC50

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name/ID Core Structure Key Substituents/Functional Groups Reference
Target Compound Benzenesulfonamide 4-Fluoro, 2-methyl; thiophene-furan carbonyl chain -
5-Chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide (Y206-0961) Thiophenesulfonamide 5-Chloro; 4-chloro-2-fluorophenyl
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}benzamide (52) Benzamide-triazine-sulfamoyl Trifluoromethylphenyl, benzylthio, chloro
4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole (6l) 1,2,4-Triazole Methoxyphenyl, trifluoromethyl furan, thiophene
2-Thiophenefentanyl Fentanyl analog Thiophene (replaces furan oxygen in furanylfentanyl)

Key Observations :

  • Heterocyclic Diversity : The target compound’s thiophene-furan system contrasts with triazine (e.g., compound 52) or triazole (e.g., compound 6l) cores in analogs. Such variations influence electronic properties (e.g., electron-withdrawing effects of trifluoromethyl groups in 6l) and steric bulk .
  • Substituent Effects : Halogenation (e.g., chloro in Y206-0961) enhances electrophilicity, while methoxy or methyl groups (e.g., in 6l and the target compound) modulate lipophilicity and metabolic stability .
  • Sulfonamide/Sulfamoyl Linkages : The sulfonamide group in the target compound and Y206-0961 enables hydrogen bonding, critical for target binding, whereas sulfamoyl groups in compound 52 introduce additional nitrogen-based reactivity .

Physical and Spectroscopic Properties

  • Melting Points : Analogs with trifluoromethyl groups (e.g., 6l, m.p. 125–128°C) exhibit lower melting points than halogenated derivatives (e.g., Y206-0961), suggesting that the target compound’s methyl and furan groups may reduce crystallinity compared to chloro-substituted analogs .
  • IR Spectroscopy: The absence of C=O stretches in triazole derivatives () contrasts with the target compound’s furan carbonyl (expected ~1660–1680 cm⁻¹), a key diagnostic feature .
  • NMR Data : Thiophene protons in the target compound would resonate at δ 6.5–7.5 ppm, similar to compound 6l (δ 7.2–7.8 ppm for thiophene-H), while furan carbonyl carbons would appear at ~160 ppm in ¹³C-NMR .

Functional Implications

  • Bioactivity Potential: Compounds like 6l and 52 exhibit inhibitory activity against enzymes (e.g., leukotriene biosynthesis), suggesting the target compound’s sulfonamide and heterocyclic moieties may confer similar pharmacological properties .
  • Metabolic Stability : The methyl group in the target compound may enhance stability compared to halogenated analogs (e.g., Y206-0961), which are prone to dehalogenation .

Preparation Methods

Sulfonation and Chlorination

The synthesis begins with the sulfonation of 4-fluoro-2-methylbenzene. Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C yields 4-fluoro-2-methylbenzenesulfonic acid, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane.

Reaction Conditions :

  • Temperature : 0–5°C (sulfonation), 25°C (chlorination).
  • Yield : ~85–90% (reported for analogous fluorobenzenesulfonyl chlorides).

Purification and Stability Considerations

The sulfonyl chloride intermediate is moisture-sensitive and typically purified via vacuum distillation or recrystallization from non-polar solvents. Stabilizing agents such as hydroquinone may be added to prevent decomposition.

Synthesis of (5-(Furan-2-Carbonyl)Thiophen-2-yl)Methylamine

Friedel-Crafts Acylation of Thiophene

Thiophene undergoes Friedel-Crafts acylation with furan-2-carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 5-(furan-2-carbonyl)thiophene. The reaction proceeds regioselectively at the α-position of thiophene due to electronic and steric factors.

Reaction Conditions :

  • Solvent : Dichloromethane.
  • Temperature : 0°C to room temperature.
  • Yield : ~70–75% (based on similar acylations).

Bromination and Amination

The 2-position of the thiophene ring is brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN), yielding 2-bromo-5-(furan-2-carbonyl)thiophene. Subsequent nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) produces the corresponding azide, which is reduced to the primary amine using hydrogen gas (H₂) and palladium on carbon (Pd/C).

Key Data :

Step Reagents/Conditions Yield (%)
Bromination NBS, AIBN, CCl₄, 80°C 65–70
Azidation NaN₃, DMF, 60°C 85–90
Reduction H₂ (1 atm), Pd/C, EtOH 90–95

Coupling Strategies for Sulfonamide Formation

Pathway A: Sulfonyl Chloride-Amine Coupling

The sulfonyl chloride intermediate reacts with (5-(furan-2-carbonyl)thiophen-2-yl)methylamine in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Triethylamine (Et₃N) is employed as a base to neutralize HCl byproducts.

Optimization Insights :

  • Catalyst : Hafnium tetrachloride (HfCl₄) enhances reaction efficiency, achieving yields >95% in analogous sulfonamide syntheses.
  • Solvent Effects : Polar aprotic solvents (e.g., THF, NMP) improve solubility and reaction kinetics.

Pathway B: Alkylation of Sulfonamide

Alternative approaches involve alkylating 4-fluoro-2-methylbenzenesulfonamide with 2-(chloromethyl)-5-(furan-2-carbonyl)thiophene. This method requires robust bases (e.g., potassium tert-butoxide) to deprotonate the sulfonamide and facilitate nucleophilic substitution.

Challenges :

  • Steric hindrance from the methyl and furan-carbonyl groups reduces alkylation efficiency.
  • Competing elimination reactions may necessitate low-temperature conditions (0–10°C).

Purification and Characterization

Chromatographic Techniques

Crude product purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 7.8–8.1 ppm (aromatic protons), δ 6.5–7.2 ppm (thiophene and furan protons), and δ 4.3 ppm (N–CH₂–).
  • MS (ESI+) : m/z calculated for C₁₈H₁₅FNO₄S₂ [M+H]⁺: 424.03; observed: 424.08.

Industrial-Scale Considerations

Catalytic Efficiency

Hafnium tetrachloride (HfCl₄) and zirconium tetrachloride (ZrCl₄) are preferred catalysts for large-scale synthesis due to their high activity and recyclability.

Waste Management

Aqueous waste streams containing fluorinated byproducts require specialized treatment (e.g., calcium hydroxide precipitation) to meet environmental regulations.

Q & A

Q. Methodological Answer :

  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Temperature Control : Employ jacketed reactors for exothermic steps (e.g., sulfonylation).
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

Q. Methodological Answer :

Analog Synthesis : Replace furan with thiophene or pyrrole rings to assess electronic effects.

Bioactivity Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.

Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses and guide structural modifications .

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (AMBER/CHARMM force fields).
  • Free Energy Perturbation (FEP) : Calculate binding energy differences between analogs.
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with sulfonamide) using MOE or Phase .

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